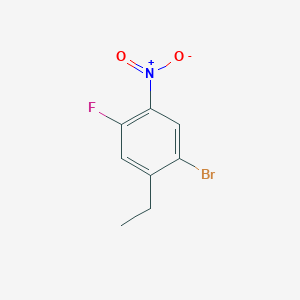
1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene is an aromatic compound with a benzene ring substituted with bromine, ethyl, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethyl-4-fluoro-5-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Safety measures are also crucial due to the hazardous nature of some reagents and intermediates involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nucleophilic substitution: Products include 2-ethyl-4-fluoro-5-nitroaniline or 2-ethyl-4-fluoro-5-nitrothiophenol.
Reduction: The major product is 1-bromo-2-ethyl-4-fluoro-5-aminobenzene.
Oxidation: The major product is 1-bromo-2-carboxy-4-fluoro-5-nitrobenzene.
Scientific Research Applications
1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene depends on the specific application. In organic synthesis, it acts as an electrophile in substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. The nitro group is an electron-withdrawing group, which further activates the benzene ring towards electrophilic substitution .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-fluoro-2-nitrobenzene
- 2-Bromo-1-fluoro-4-nitrobenzene
- 1-Bromo-4-fluoro-2-methylbenzene
Uniqueness
1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro and fluoro) and electron-donating (ethyl) groups on the benzene ring. This combination of substituents provides a unique reactivity profile, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
1-bromo-2-ethyl-4-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-5-3-7(10)8(11(12)13)4-6(5)9/h3-4H,2H2,1H3 |
InChI Key |
ARMUJPPSUPPQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1Br)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



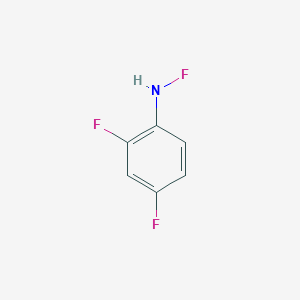
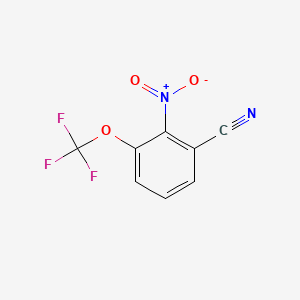
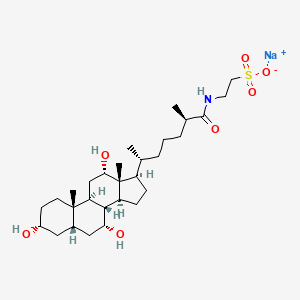

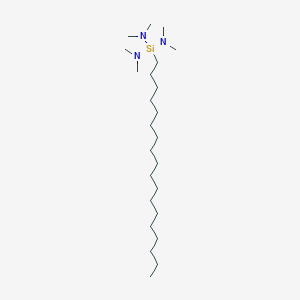



![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)

![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)


